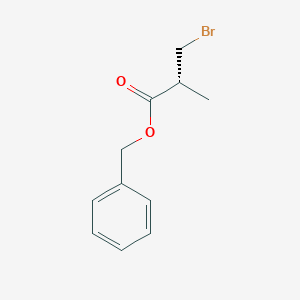

Benzyl (R)-3-bromo-2-methylpropanoate

Description

BenchChem offers high-quality Benzyl (R)-3-bromo-2-methylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (R)-3-bromo-2-methylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

benzyl (2R)-3-bromo-2-methylpropanoate |

InChI |

InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m0/s1 |

InChI Key |

BTCCTTIZOKDNEW-VIFPVBQESA-N |

Isomeric SMILES |

C[C@@H](CBr)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(CBr)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl (R)-3-bromo-2-methylpropanoate: A Chiral Building Block for Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] Benzyl (R)-3-bromo-2-methylpropanoate is a valuable chiral intermediate, offering a unique combination of a stereodefined center, a reactive bromine atom, and a versatile benzyl ester protecting group. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its role in the construction of complex molecular architectures for medicinal chemistry.

While a specific CAS number for Benzyl (R)-3-bromo-2-methylpropanoate is not widely cataloged in major chemical databases, this guide will refer to its key precursor, (R)-3-Bromo-2-methylpropanoic acid, and related analogs to provide a thorough technical profile.

Part 1: Core Identifiers and Chemical Properties

A clear understanding of the fundamental identifiers and physicochemical properties is the foundation for the effective use of any chemical entity in a research and development setting.

Chemical Identifiers

While a dedicated CAS number for Benzyl (R)-3-bromo-2-methylpropanoate is not consistently reported, the identifiers for its constituent chiral acid and related compounds are well-established.

| Identifier | Value | Source |

| Chemical Name | Benzyl (R)-3-bromo-2-methylpropanoate | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₃BrO₂ | Calculated |

| Molecular Weight | 257.12 g/mol | Calculated |

| (R)-3-Bromo-2-methylpropanoic acid CAS Number | 89361-97-7 | [3] |

| Benzyl 2-bromo-2-methylpropanoate (Racemic) CAS Number | 75107-16-3 | [4][5][6] |

| Methyl (R)-(+)-3-bromo-2-methylpropionate CAS Number | 110556-33-7 | [7] |

Physicochemical Properties (Estimated)

The following properties are estimated based on data available for structurally similar compounds, such as the racemic benzyl ester and the corresponding methyl ester. These values should be considered as approximations for guiding experimental design.

| Property | Estimated Value | Notes |

| Appearance | Colorless to pale yellow liquid | Based on related compounds. |

| Boiling Point | > 200 °C at 760 mmHg | Extrapolated from related esters. |

| Density | ~1.3 g/mL | Inferred from similar structures. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, toluene). Insoluble in water. | General solubility for esters of this type. |

| Refractive Index | ~1.53 | Estimated based on analogous compounds. |

Part 2: Synthesis of Benzyl (R)-3-bromo-2-methylpropanoate

The most direct and logical synthetic route to the title compound is the esterification of its corresponding chiral carboxylic acid, (R)-3-bromo-2-methylpropanoic acid, with benzyl alcohol.

Synthetic Workflow

Caption: Synthetic workflow for Benzyl (R)-3-bromo-2-methylpropanoate.

Detailed Experimental Protocol: Fischer Esterification

This protocol describes a standard Fischer esterification procedure, which is a common and cost-effective method for synthesizing esters.

Materials:

-

(R)-3-Bromo-2-methylpropanoic acid

-

Benzyl alcohol (freshly distilled is recommended)

-

Toluene

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve (R)-3-bromo-2-methylpropanoic acid (1.0 eq) in toluene.

-

Addition of Reagents: Add benzyl alcohol (1.2 eq) to the solution. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the reaction is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure Benzyl (R)-3-bromo-2-methylpropanoate.

Part 3: Applications in Drug Development

Chiral α- and β-bromoesters are versatile intermediates in the synthesis of a wide array of pharmaceutical compounds.[1][8] The (R)-configuration at the 2-position of the propanoate backbone makes this building block particularly useful for introducing stereospecificity in the synthesis of complex molecules.

-

Introduction of Chiral Moieties: Benzyl (R)-3-bromo-2-methylpropanoate can be used to introduce a chiral C3-synthon in the synthesis of various drug candidates. The bromine atom serves as a handle for nucleophilic substitution reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

-

Synthesis of Arylpropionic Acid Derivatives: Arylpropionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] Chiral bromoesters can serve as precursors to these compounds through various cross-coupling and substitution methodologies.

-

Precursor to Other Chiral Building Blocks: The ester and bromo functionalities can be further manipulated to generate a range of other chiral intermediates, such as chiral alcohols, amines, and epoxides, which are themselves valuable in drug synthesis. For instance, the related methyl ester, Methyl (R)-(+)-3-bromo-2-methylpropionate, is used to prepare antagonists of the somatostatin sst3 receptor.

Part 4: Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the benzyl group.

-

Benzylic Protons: A singlet or a pair of doublets around δ 5.1-5.3 ppm for the two benzylic protons (-CH₂-Ph).

-

Methine Proton: A multiplet around δ 2.8-3.0 ppm for the proton at the chiral center (-CH(CH₃)-).

-

Methylene Protons: A pair of doublets of doublets around δ 3.5-3.8 ppm for the two diastereotopic protons of the bromomethyl group (-CH₂Br).

-

Methyl Protons: A doublet around δ 1.2-1.4 ppm for the three protons of the methyl group.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the range of δ 170-175 ppm.

-

Aromatic Carbons: Signals between δ 127-136 ppm.

-

Benzylic Carbon: A signal around δ 66-68 ppm.

-

Methine Carbon: A signal around δ 40-45 ppm.

-

Methylene Carbon: A signal around δ 35-40 ppm.

-

Methyl Carbon: A signal around δ 15-20 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C=O Stretch (Ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Absorption bands in the range of 2850-3100 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption band in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS - EI) (Predicted)

-

Molecular Ion (M⁺): A pair of peaks of similar intensity at m/z 256 and 258, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

m/z 177/179: Loss of the benzyl group ([M - C₇H₇]⁺).

-

m/z 91: The tropylium ion ([C₇H₇]⁺), a very common and stable fragment from benzyl compounds.

-

Loss of Br, CO₂, and other fragments.

-

Part 5: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is of utmost importance. The following guidelines are based on the known hazards of α-bromoesters and should be strictly adhered to.

Hazard Identification:

-

Skin and Eye Irritant: Alpha-bromoesters are known to be irritating to the skin and eyes. Direct contact should be avoided.

-

Lachrymator: Many bromo-compounds are lachrymatory, causing irritation and tearing of the eyes.

-

Potential for Alkylation: The presence of a reactive bromine atom makes this compound a potential alkylating agent. Alkylating agents should be handled with care as they can react with biological macromolecules.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: A lab coat should be worn, and exposed skin should be minimized.

Handling and Storage:

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reducing agents. The container should be tightly sealed.

Conclusion

References

- Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Pharmaceutical Intermediates.

- Nagy, Z. K., & Fekete, S. (2021).

- Cristau, H. J., et al. (2004).

-

PubChem. (n.d.). Methyl 3-bromo-2-methylpropanoate. Retrieved from [Link]

-

RSC Publishing. (2020, September 1). A brief review on recent advancements and biological activities of aryl propionic acid derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-bromo-3-oxo-3-phenylpropanoate. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-BROMO-2-METHYLPROPIONIC ACID. Retrieved from [Link]

- Google Patents. (n.d.). US2876255A - Preparation of bromo acids and esters.

-

PubChem. (n.d.). (R)-3-Bromo-2-methylpropanoic acid. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

-

ResearchGate. (2025, October 4). The Direct Photochemical Cross-Esterification of Alcohols via Site-Selective C-H Bromination. Retrieved from [Link]

-

Diva-portal.org. (2019, July 1). Catalyzed synthesis of aromatic esters. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylpropionic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

Sources

- 1. ftb.com.hr [ftb.com.hr]

- 2. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]

- 3. (R)-3-Bromo-2-methylpropanoic acid | C4H7BrO2 | CID 71405226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Benzyl 2-bromo-2-methylpropanoate | 75107-16-3 [smolecule.com]

- 5. Benzyl 2-bromo-2-methylpropanoate 95.00% | CAS: 75107-16-3 | AChemBlock [achemblock.com]

- 6. eMolecules BENZYL 2-BROMO-2-METHYLPROPANOATE | 75107-16-3 | MFCD27928315 | Fisher Scientific [fishersci.com]

- 7. Methyl (R)-(+)-3-bromo-2-methylpropionate | CAS 110556-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility Profile & Solvent Selection Guide: Benzyl (R)-3-bromo-2-methylpropanoate

This guide provides an in-depth technical analysis of the solubility profile of Benzyl (R)-3-bromo-2-methylpropanoate , a critical chiral intermediate in the synthesis of ACE inhibitors (e.g., Captopril, Zofenopril).[1]

Executive Summary

Benzyl (R)-3-bromo-2-methylpropanoate (CAS: 111929-57-6 / 75107-16-3 for racemate) is a lipophilic, chiral electrophile. Its solubility behavior is governed by the interplay between its hydrophobic benzyl moiety and the polar, electrophilic 3-bromo-2-methylpropanoate chain.

-

Primary Solvation Mechanism: Dipole-dipole interactions and

- -

Key Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Toluene.[1]

-

Process Relevance: High solubility in organic extraction solvents allows for efficient isolation from aqueous reaction mixtures, while its miscibility in aprotic polar solvents (THF, DMF) facilitates nucleophilic substitution reactions.[1]

Physicochemical Characterization

Before defining the solubility profile, we must establish the molecular properties that dictate solvent interactions.[1]

| Property | Description | Impact on Solubility |

| Physical State | Viscous Liquid (at 25°C) | Miscible with most organic solvents; forms emulsions with water. |

| Lipophilicity | High (Predicted LogP ~3.2–3.5) | Excellent solubility in non-polar and moderately polar organic solvents. |

| Chirality | (R)-Enantiomer | Solubility is identical to the racemate in achiral solvents. |

| Functional Groups | Benzyl Ester, Alkyl Bromide | Ester: H-bond acceptor (weak). Bromide: Polarizable, electrophilic.[1] |

Hansen Solubility Parameters (HSP) Prediction

To provide a scientific basis for solvent selection, we estimate the Hansen Solubility Parameters (HSP) based on group contribution methods (Van Krevelen/Hoftyzer).

-

(Dispersion): ~18.5 MPa

-

(Polarity): ~6.0 MPa

-

(Hydrogen Bonding): ~4.5 MPa

Implication: The compound resides in the "Green Zone" for solvents like DCM , Toluene , and Ethyl Acetate , which share similar

Comprehensive Solubility Profile

Solvent Classification Table

The following data categorizes solvents based on their thermodynamic affinity for Benzyl (R)-3-bromo-2-methylpropanoate at 25°C.

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | Miscible / High | Primary Extraction: Best for partitioning from water. |

| Esters | Ethyl Acetate (EtOAc), IPM | Miscible / High | Green Extraction: Preferred substitute for DCM in GMP workflows. |

| Aromatics | Toluene, Xylene | Miscible / High | Reaction Solvent: Used for high-temp substitutions; azeotropic drying.[1] |

| Ethers | THF, MTBE, 2-MeTHF | Miscible / High | Reaction Solvent: Excellent for Grignard or SN2 reactions.[1] |

| Aliphatics | Hexane, Heptane, Cyclohexane | Moderate to High | Purification: Used as the non-polar phase in chromatography (Silica gel).[1] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Miscible | Nucleophilic Substitution: Enhances reaction rates (e.g., thio-displacement).[1] |

| Protic | Methanol, Ethanol, Isopropanol | Soluble | Risk: Potential for transesterification or solvolysis over time.[1] |

| Aqueous | Water, Brine | Insoluble (<10 mg/L) | Wash Phase: Removes inorganic salts during workup. |

Temperature Dependence

-

Non-Polar Solvents (Heptane): Solubility shows a positive correlation with temperature. While miscible at RT, cooling to -20°C in mixtures (e.g., Heptane/EtOAc) may induce oiling out or crystallization if the compound purity is high.[1]

-

Polar Solvents (MeOH): Solubility is high at all temperatures, but degradation rates (solvolysis) increase exponentially with temperature.

Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Objective: Qualitatively determine solubility range for process development.

-

Preparation: Place 100 mg of Benzyl (R)-3-bromo-2-methylpropanoate into a 4 mL clear glass vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

-

Miscible: Clear solution with < 100 µL solvent.

-

Soluble: Clear solution with 100–1000 µL solvent.

-

Sparingly Soluble: Requires > 1 mL or heating.

-

-

Verification: If clear, cool to 0°C to check for precipitation/oiling.

Protocol B: Quantitative Partition Coefficient (LogD)

Objective: Determine extraction efficiency.

-

System: Octanol / Water (or DCM / Water).

-

Method:

-

Dissolve 50 mg of compound in 5 mL Organic Solvent.

-

Add 5 mL Phosphate Buffer (pH 7.0).

-

Shake vigorously for 5 minutes; centrifuge to separate phases.

-

Analyze both phases via HPLC (UV @ 254 nm).

-

-

Calculation:

Process Chemistry Applications

Visualization: Solvent Selection Decision Tree

The following diagram guides the selection of the optimal solvent based on the operational unit operation.

Caption: Decision matrix for selecting solvents during the processing of Benzyl (R)-3-bromo-2-methylpropanoate.

Critical Stability Warning

While soluble in alcohols (Methanol, Ethanol), avoid prolonged storage in these solvents.[1]

-

Mechanism: Transesterification. The benzyl ester can exchange with the solvent (e.g., forming Methyl 3-bromo-2-methylpropanoate), changing the molecular weight and potentially ruining downstream chirality if the mechanism involves racemization.[1]

-

Recommendation: Use Isopropanol (IPA) if a protic solvent is absolutely necessary, as steric hindrance reduces reaction rates, but prefer Acetonitrile for analytical standards.[1]

References

-

Sigma-Aldrich. Benzyl 2-bromo-2-methylpropanoate Product Specification & SDS. (Accessed 2024). Link

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1] CRC Press, 2007.[1] (Theoretical grounding for solubility prediction).

-

Organic Syntheses. Synthesis of Chiral 3-Benzyloxy-2-methylpropanoates. Org.[2] Synth. 2004, 81, 195.[1] (Analogous compound purification protocols). Link

-

MDPI Molbank. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster. Molbank 2018, M1010.[1][3] (Describes extraction of similar benzyl esters using EtOAc). Link

-

BenchChem. Synthesis and Purification of Benzyl Bromide Derivatives. (General workup procedures for benzyl esters). Link

Sources

Methodological & Application

Application Note: Precision Synthesis of Captopril via Benzyl 3-Bromo-2-Methylpropanoate

This Application Note is designed for research scientists and process chemists. It details the chemical synthesis of Captopril, focusing on the specific pathway utilizing Benzyl (R)-3-bromo-2-methylpropanoate .

Critical Stereochemical Notice: Captopril is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid .[1] The side chain possesses the (S) configuration.

-

Starting Material Analysis: The precursor specified, Benzyl (R)-3-bromo-2-methylpropanoate , possesses the (R) configuration at the

-methyl center. -

Mechanistic Implication: The substitution of the primary bromide (at C3) with a sulfur nucleophile does not invert the chiral center at C2. Consequently, using the (R) -bromo precursor will yield the (R) -side chain diastereomer (known as Epicaptopril ), unless a specific inversion protocol (e.g., via enolization/resolution) is employed.

-

Protocol Scope: This guide describes the robust chemical transformation steps. To obtain bioactive (S)-Captopril , the (S)-enantiomer of the starting material (Benzyl (S)-3-bromo-2-methylpropanoate) is required. The chemistry described below applies identically to both enantiomers.

Abstract & Strategic Overview

This protocol delineates the conversion of Benzyl (R)-3-bromo-2-methylpropanoate into Captopril (or its diastereomer). The route utilizes a "Sulfur-First" strategy , where the thiol moiety is introduced and protected prior to coupling with L-Proline. This approach minimizes side reactions (such as S-alkylation of the proline nitrogen) and leverages the benzyl ester as a robust protecting group that can be removed via hydrogenolysis under mild conditions, preserving the sensitive thioester.

Reaction Scheme & Logic Flow

The synthesis proceeds through four critical stages:

-

Nucleophilic Substitution (SN2): Introduction of the protected sulfur moiety.

-

Carboxyl Deprotection: Hydrogenolysis of the benzyl ester.

-

Amide Coupling: Activation of the carboxylate and Schotten-Baumann coupling with L-Proline.

-

Thio-Deprotection: Ammonolysis to liberate the free thiol.

Workflow Diagram (Graphviz)

Caption: Step-wise chemical transformation from bromo-ester precursor to Captopril.

Detailed Experimental Protocol

Phase 1: Thio-Functionalization

Objective: Displace the primary bromide with a thioacetate group. Mechanism: Classical SN2 substitution.[2] The primary alkyl bromide is highly reactive; the reaction proceeds with retention of configuration at the C2 chiral center.

-

Reagents:

-

Benzyl (R)-3-bromo-2-methylpropanoate (1.0 equiv)

-

Potassium Thioacetate (KSAc) (1.2 equiv)

-

Solvent: Acetone (Anhydrous)

-

-

Procedure:

-

Dissolve Benzyl (R)-3-bromo-2-methylpropanoate in anhydrous acetone (0.5 M concentration).

-

Add Potassium Thioacetate (1.2 equiv) portion-wise at 0°C to control exotherm.

-

Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or GC-MS.

-

Workup: Filter off the KBr precipitate. Concentrate the filtrate under reduced pressure. Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

Yield Target: >90%.

-

Data Point: The product is Benzyl 3-(acetylthio)-2-methylpropanoate .

-

Phase 2: Benzyl Ester Deprotection (Hydrogenolysis)

Objective: Selectively remove the benzyl group to liberate the carboxylic acid without affecting the thioester. Rationale: Acidic or basic hydrolysis would likely cleave the thioacetate (acetyl group). Hydrogenolysis is orthogonal and preserves the S-protection.

-

Reagents:

-

Benzyl 3-(acetylthio)-2-methylpropanoate

-

Catalyst: 10% Pd/C (5 wt% loading)

-

Hydrogen Gas (H₂)

-

Solvent: Ethanol or Methanol

-

-

Procedure:

-

Dissolve the intermediate in Ethanol.

-

Add 10% Pd/C catalyst carefully (under Nitrogen atmosphere to prevent ignition).

-

Purge with H₂ and stir under a hydrogen balloon (1 atm) or low pressure (1–2 bar) for 2–4 hours.

-

Monitoring: Reaction is complete when the starting material spot disappears on TLC.

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the viscous oil.

-

Product: 3-(Acetylthio)-2-methylpropanoic acid .

-

Phase 3: Activation and Coupling with L-Proline

Objective: Form the amide bond with L-Proline. Method: Acid Chloride method (Schotten-Baumann conditions).

-

Reagents:

-

Procedure:

-

Acid Chloride Formation: Treat the acid with SOCl₂ (neat or in DCM) and a drop of DMF at 0°C

RT for 2 hours. Evaporate excess SOCl₂ strictly (azeotrope with toluene) to yield 3-(acetylthio)-2-methylpropanoyl chloride . -

Coupling: Dissolve L-Proline (1.1 equiv) in 1N NaOH (or water with NaHCO₃) at 0°C.

-

Add the acid chloride (dissolved in a minimal amount of dry Acetone or DCM) dropwise to the aqueous Proline solution while maintaining pH 8–9 with additional NaOH.

-

Stir at 0°C for 1 hour, then RT for 1 hour.

-

Workup: Acidify to pH 2 with concentrated HCl. Extract with EtOAc. The product, N-[3-(acetylthio)-2-methylpropanoyl]-L-proline , partitions into the organic phase.

-

Phase 4: Final Deprotection (Ammonolysis)

Objective: Remove the acetyl group to liberate the free thiol (Captopril). Control: Avoid oxidation to the disulfide dimer (Captopril Disulfide).

-

Reagents:

-

Methanolic Ammonia (NH₃/MeOH) or Aqueous Ammonia

-

-

Procedure:

-

Dissolve the coupled product in Methanol.[4]

-

Add 2N Methanolic Ammonia (3–5 equiv) under an inert atmosphere (Argon/Nitrogen).

-

Stir at Room Temperature for 2–4 hours.

-

Workup: Concentrate in vacuo. Redissolve in water, wash with ether (to remove acetamide byproduct), then acidify the aqueous layer and extract with EtOAc.

-

Crystallization: Recrystallize from EtOAc/Hexanes to obtain pure Captopril.

-

Key Quantitative Data & Process Parameters

| Parameter | Specification / Condition | Critical Note |

| Stoichiometry (Step 1) | 1.0 : 1.2 (Bromide : KSAc) | Excess KSAc ensures complete conversion of primary bromide. |

| Temperature (Step 3) | 0°C – 5°C | Essential during Acid Chloride addition to prevent hydrolysis. |

| pH Control (Step 3) | pH 8.0 – 9.0 | Maintains L-Proline as a nucleophile; prevents premature hydrolysis. |

| Stereochemistry | Retention at C2 | Starting with (R)-Bromide yields (R)-Side Chain (Epicaptopril). |

| Overall Yield | 45% – 60% | Cumulative yield over 4 steps. |

References

-

ChemicalBook . (2024). Captopril Synthesis and Intermediates. Retrieved from

-

Shimazaki, M., et al. (1982). An improved synthesis of captopril. Chemical & Pharmaceutical Bulletin. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 44093, Captopril. Retrieved from

-

Santa Cruz Biotechnology . (2024). Methyl (R)-(+)-3-bromo-2-methylpropionate Product Data. Retrieved from [5]

-

Sigma-Aldrich . (2024). (-)-Methyl (S)-3-bromo-2-methylpropionate.[6] Retrieved from

Sources

- 1. scispace.com [scispace.com]

- 2. ocw.uc3m.es [ocw.uc3m.es]

- 3. Captopril synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Methyl (R)-(+)-3-bromo-2-methylpropionate | CAS 110556-33-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. Methyl 3-bromo-2-methylpropanoate | C5H9BrO2 | CID 568050 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Selective Hydrogenolysis of Benzyl Esters in Halogenated Aliphatic Substrates

This Application Note is designed to address the specific chemoselectivity challenge of cleaving a benzyl ester in the presence of a labile alkyl bromide, specifically for the Roche ester derivative (R)-benzyl 3-bromo-2-methylpropanoate .

Target Substrate: (R)-Benzyl 3-bromo-2-methylpropanoate Target Product: (R)-3-Bromo-2-methylpropanoic acid Primary Challenge: Preventing Hydrodehalogenation (C-Br cleavage) and Racemization.

Part 1: Executive Summary & Mechanistic Insight

The hydrogenolysis of benzyl esters to carboxylic acids using Palladium on Carbon (Pd/C) and hydrogen gas is a standard transformation. However, the presence of an alkyl bromide presents a critical chemoselectivity issue. The Carbon-Bromine (C-Br) bond, particularly in aliphatic chains, is highly susceptible to oxidative addition by Pd(0), leading to rapid hydrodehalogenation (debromination) to form the des-bromo byproduct.

To achieve selectivity, the catalytic activity of the Palladium surface must be attenuated ("poisoned") to a precise window where it remains active enough to cleave the benzylic C-O bond but inactive toward the aliphatic C-Br bond.

Mechanistic Pathway & Competition

The following diagram illustrates the competing reaction pathways and the intervention strategy.

Part 2: Experimental Protocols

Protocol A: Poisoned Catalytic Hydrogenolysis (Recommended)

This method utilizes Ethylenediamine (EDA) or Pyridine as a catalyst poison. Nitrogen-containing bases occupy the highly active sites (kinks/steps) on the Pd lattice responsible for C-Halogen bond cleavage, while leaving the terrace sites available for benzylic hydrogenolysis.

Reagents:

-

Substrate: (R)-Benzyl 3-bromo-2-methylpropanoate (1.0 equiv)

-

Catalyst: 5% Pd/C (Type: Unreduced, 50% water wet is preferred to minimize fire risk) - Load: 5-10 wt%

-

Poison: Ethylenediamine (EDA) or Pyridine - Load: 1.0 - 2.0 equiv relative to Pd metal (NOT substrate)

-

Solvent: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc). Avoid Methanol if transesterification or solvolysis is observed.

Step-by-Step Procedure:

-

Catalyst Pre-Complexation (Critical):

-

In a reaction flask, suspend the 5% Pd/C (10 wt% of substrate mass) in the solvent (10 mL/g substrate).

-

Add the poison (EDA or Pyridine). Stir gently for 15–30 minutes under Nitrogen. This allows the amine to coordinate to the Pd surface before the substrate is introduced.

-

-

Substrate Addition:

-

Dissolve the substrate in a minimal amount of solvent and add it to the catalyst suspension.

-

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

-

Run the reaction under a hydrogen balloon (1 atm) at ambient temperature (20–25°C) .

-

Note: Do not use high pressure (Parr shaker). Higher pressures favor debromination.

-

-

Monitoring:

-

Monitor via TLC or HPLC every 30 minutes. Look for the disappearance of the benzyl ester.

-

Stop immediately upon consumption of starting material to prevent over-reduction.

-

-

Workup:

-

Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad with solvent.

-

Concentrate the filtrate under reduced pressure (keep bath <30°C to prevent HBr elimination).

-

Protocol B: Lewis Acid Cleavage (Alternative "Chemical" Route)

If the catalytic route causes debromination despite poisoning, use Tin(IV) Chloride (SnCl₄) . This method is non-reductive and highly selective for benzyl esters in the presence of alkyl halides.

Reagents:

-

Substrate (1.0 equiv)

-

SnCl₄ (1.0 M solution in DCM) - Load: 2.0 - 3.0 equiv

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

-

Setup: Flame-dry a flask and cool to 0°C under Argon/Nitrogen.

-

Addition:

-

Dissolve substrate in DCM.

-

Add SnCl₄ solution dropwise over 10 minutes.

-

-

Reaction:

-

Quench:

-

Pour the mixture into ice-cold water.

-

Extract with DCM or EtOAc.

-

Wash organic layer with 1N HCl (to remove Tin salts) and Brine.

-

Part 3: Optimization & Troubleshooting Data

The following table summarizes the expected outcomes based on catalyst and additive variations.

| Condition | Catalyst System | Additive (Poison) | Solvent | Outcome (Selectivity) | Risk |

| Standard | 10% Pd/C | None | MeOH | Poor (0-20%) | Rapid Debromination |

| Poisoned (A) | 5% Pd/C | Pyridine (5 eq to Pd) | THF | Good (80-90%) | Slow Reaction Rate |

| Poisoned (B) | 5% Pd/C | Ethylenediamine | THF | Excellent (>95%) | High Selectivity |

| Transfer | 10% Pd/C | 1,4-Cyclohexadiene | EtOH | Moderate (60-80%) | Incomplete Reaction |

| Lewis Acid | SnCl₄ | N/A | DCM | Perfect (>99%) | Acid Sensitive Groups |

Critical Handling Notes for (R)-3-bromo-2-methylpropanoic acid

-

Instability: Beta-bromo acids can undergo elimination to form alpha-beta unsaturated acids (Methacrylic acid) or cyclize to lactones if the chain length allows (less likely here, but possible).

-

pH Sensitivity: During workup, avoid strong bases (NaOH/KOH) which will trigger E2 elimination of HBr. Use mild buffers (Phosphate pH 5-6) or simple water washes.

-

Storage: Store the isolated acid at -20°C under inert gas.

Part 4: References

-

Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.

-

Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Journal of Organic Chemistry, 71(19).

-

Hattori, K., et al. (2000). Highly chemoselective hydrogenation with retention of the epoxide function using a heterogeneous Pd/C-ethylenediamine catalyst. Chemistry - A European Journal, 6(12).

-

Bartra, M., et al. (1990). Selective cleavage of benzyl esters by SnCl4. Journal of Organic Chemistry. (General reference for SnCl4 selectivity).

-

BenchChem Application Notes. (2025). Protocols for Catalytic Hydrogenation of Benzyl Esters.

Sources

- 1. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Toward Improving the Selectivity of Organic Halide Electrocarboxylation with Mechanistically Informed Solvent Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. BJOC - Synthesis of ether lipids: natural compounds and analogues [beilstein-journals.org]

- 6. Benzyl Esters [organic-chemistry.org]

Application Note: Benzyl (R)-3-bromo-2-methylpropanoate as a Chiral Anchor in Polypropionate Assembly

Topic: Using Benzyl (R)-3-bromo-2-methylpropanoate in Polypropionate Synthesis Content Type: Application Note & Protocol Guide Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary

The synthesis of polypropionate motifs—structural backbones ubiquitous in macrolide antibiotics (e.g., Erythromycin) and polyether ionophores—demands rigorous stereocontrol over alternating methyl and hydroxyl groups.[1] Benzyl (R)-3-bromo-2-methylpropanoate (henceforth Reagent A ) serves as a critical chiral building block derived from the "Roche ester."

This guide details the utility of Reagent A as a Reformatsky precursor for chain extension and as an electrophile for thioester functionalization . Its benzyl ester moiety provides orthogonal protection, allowing selective hydrogenolytic cleavage in the presence of methyl/ethyl esters common in polyketide fragments.

Compound Profile & Strategic Utility

| Property | Specification |

| IUPAC Name | Benzyl (R)-3-bromo-2-methylpropanoate |

| Chiral Source | Derived from Methyl (R)-3-hydroxy-2-methylpropionate (Roche Ester) |

| Role | Chiral Nucleophile (via Zn) / Chiral Electrophile (SN2) |

| Key Advantage | Orthogonal Protection: Benzyl group is removable via H2/Pd, preserving other esters. |

| Stability | Stable at -20°C; Light sensitive (store in amber vials). |

| Hazards | Lachrymator; Corrosive. Handle in a fume hood. |

The "Polypropionate Problem"

Constructing stereotriads and stereotetrads requires iterative C-C bond formation. Reagent A addresses two specific bottlenecks:

-

Reformatsky Coupling: It generates a transient chiral zinc enolate that couples with aldehydes to install a

-hydroxy stereocenter adjacent to a fixed -

Thioester Gateway: Displacement of the bromide with thioacetate allows entry into "malonic" half-ester chemistry or iterative aldol sequences (e.g., via Masamune or Evans protocols).

Core Application: The Reformatsky Chain Extension[2]

The primary application of Reagent A is the zinc-mediated Reformatsky reaction. Unlike lithium enolates, the zinc enolate of Reagent A is less basic, tolerating sensitive functionalities (lactones, acetals) often present in polypropionate intermediates.

Mechanistic Pathway[1][2][3][4][5]

-

Insertion: Activated Zinc inserts into the C-Br bond.

-

Addition: The resulting chiral enolate attacks an aldehyde.

-

Stereocontrol: The existing (R)-methyl center influences the approach (1,2-induction), while the aldehyde's chirality dictates the facial selectivity (1,3-induction).

Visualization: The Reformatsky Workflow

The following diagram illustrates the iterative cycle using Reagent A to extend a polypropionate chain.

Caption: Figure 1. Iterative chain extension strategy using Benzyl (R)-3-bromo-2-methylpropanoate via Reformatsky coupling.

Experimental Protocols

Protocol A: Preparation of the Reformatsky Reagent & Coupling

Use this protocol to couple Reagent A with a chiral aldehyde.

Reagents:

-

Benzyl (R)-3-bromo-2-methylpropanoate (Reagent A )

-

Activated Zinc dust (See Note 1)[2]

-

THF (anhydrous), Trimethylsilyl chloride (TMSCl - activator)

Step-by-Step Procedure:

-

Zinc Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (3.0 equiv) in anhydrous THF (0.5 M relative to bromide). Add TMSCl (0.05 equiv) and stir at RT for 15 mins to activate the surface.

-

Initiation: Heat the suspension to gentle reflux. Add 10% of the total volume of Reagent A . Wait for the exotherm (signaled by foaming or slight turbidity). If initiation fails, add a crystal of iodine.

-

Addition: Once initiated, remove the heat source. Add the remaining Reagent A dropwise over 20 minutes, maintaining a self-sustaining reflux.

-

Enolate Formation: Stir for an additional 30 minutes at 40°C to ensure complete consumption of the bromide.

-

Coupling: Cool the mixture to -78°C (critical for diastereoselectivity). Add the substrate aldehyde (0.8 equiv, dissolved in minimal THF) dropwise.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 4 hours.

-

Quench: Quench with saturated aqueous NH4Cl. Extract with Et2O (3x).

-

Purification: Dry organics over MgSO4 and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Note 1 (Zinc Activation): Commercial zinc dust often contains oxides. Wash with 2M HCl, then water, ethanol, and ether. Dry under high vacuum before use.

Protocol B: Conversion to Thioester (SN2 Displacement)

Use this protocol to convert the bromide into a thioester for subsequent Evans/Masamune aldol reactions.

Reagents:

-

Reagent A

-

Potassium Thioacetate (KSAc)

-

DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Dissolve Reagent A (1.0 equiv) in anhydrous DMF (0.2 M) under N2.

-

Displacement: Cool to 0°C. Add KSAc (1.2 equiv) in one portion. The reaction is exothermic.[7]

-

Monitor: Allow to warm to RT and stir for 4 hours. Monitor by TLC (disappearance of bromide).

-

Workup: Dilute with Et2O and wash copiously with water (to remove DMF).

-

Result: The product, Benzyl (S)-3-(acetylthio)-2-methylpropanoate, proceeds with inversion of configuration at the primary carbon (though the chiral center is at C2, adjacent substitution can sometimes cause racemization if conditions are too basic; KSAc is generally safe).

-

Correction: The displacement happens at the primary C3 position (CH2Br). The chiral center at C2 is not the electrophilic site, so the (R)-configuration is preserved.

-

Troubleshooting & Expert Insights

| Issue | Probable Cause | Corrective Action |

| No Reaction (Reformatsky) | Zinc surface passivated (oxide layer). | Use TMSCl or 1,2-dibromoethane to activate Zn. Ensure THF is strictly anhydrous. |

| Low Diastereoselectivity | Reaction temperature too high. | Maintain -78°C during aldehyde addition. Consider using a Lewis Acid additive (e.g., Ti(OiPr)4). |

| Elimination Byproduct | Formation of methacrylate (elimination of HBr). | Reaction temperature during enolate formation was too high. Keep below 45°C. |

| Lachrymatory Effect | Vapor leakage. | Use a bleach trap for waste. Clean glassware with alcoholic KOH. |

References

-

Reformatsky Reaction Mechanism & Scope

-

Synthesis of Polypropionate Building Blocks

-

Thioester Derivatization of Benzyl Propionates

-

MDPI Molbank. "Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster." (2018). Available at: [Link]

-

-

General Prepar

-Bromo Esters:

Sources

- 1. Stereoselective one-pot synthesis of polypropionates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. prepchem.com [prepchem.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. azom.com [azom.com]

- 11. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

Technical Application Note: Thioacetylation of Benzyl (R)-3-bromo-2-methylpropanoate

Abstract

This application note details the protocol for the nucleophilic substitution of Benzyl (R)-3-bromo-2-methylpropanoate with Potassium Thioacetate (KSAc) to synthesize Benzyl (R)-3-(acetylthio)-2-methylpropanoate. This transformation is a critical step in the synthesis of chiral sulfur-containing building blocks, such as those used in the manufacturing of ACE inhibitors (e.g., Captopril analogues). The procedure utilizes a clean SN2 displacement mechanism that preserves the stereochemical integrity of the C2-methyl center. Special emphasis is placed on odor control, reaction kinetics, and purification strategies to ensure high enantiomeric purity and yield.

Mechanistic Insight & Experimental Logic

Reaction Mechanism

The reaction proceeds via a classical SN2 nucleophilic substitution. The thioacetate anion (

-

Stereochemical Retention: Crucially, the chiral center is located at C2 (alpha to the carbonyl), while the substitution occurs at C3 (beta position). Consequently, the stereoconfiguration at C2 is retained . No inversion occurs, unlike substitutions at secondary chiral centers (e.g., lactates).

-

Substrate Selection: The use of the Benzyl ester (vs. Methyl or Ethyl) is strategic. Benzyl esters of low-molecular-weight thiols significantly reduce volatility, thereby mitigating the potent, offensive odors typically associated with these intermediates [1].

Reaction Scheme

Figure 1: SN2 displacement of primary bromide by thioacetate anion preserving C2 stereochemistry.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS (Ref) |

| Benzyl (R)-3-bromo-2-methylpropanoate | ~257.12 | 1.0 | Substrate | N/A* |

| Potassium Thioacetate (KSAc) | 114.21 | 1.2 | Nucleophile | |

| DMF (N,N-Dimethylformamide) | 73.09 | Solvent | Medium | |

| Ethyl Acetate / Hexanes | - | - | Extraction | - |

*Note: Substrate is typically prepared via esterification of (R)-3-bromo-2-methylpropionic acid or bromination of the corresponding Roche ester derivative.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve Benzyl (R)-3-bromo-2-methylpropanoate (10.0 g, 38.9 mmol, 1.0 eq) in anhydrous DMF (40 mL, 4 vol).

-

Expert Tip: DMF is preferred over Acetone for this substrate to accelerate the reaction rate and ensure complete solubility of the KSAc initially.

-

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add Potassium Thioacetate (5.33 g, 46.7 mmol, 1.2 eq) portion-wise over 10 minutes.

-

Safety: KSAc is hygroscopic and has a faint stench. Handle in a fume hood.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1) or HPLC.[1] The starting bromide (Rf ~0.6) should disappear, and the thioacetate product (Rf ~0.5) will appear.

-

Step 2: Workup & Quenching

-

Quench: Dilute the reaction mixture with Water (100 mL) and Ethyl Acetate (100 mL).

-

Extraction: Separate the phases. Extract the aqueous layer again with Ethyl Acetate (2 x 50 mL).

-

Washing: Wash the combined organic layers successively with:

-

Saturated NaHCO3 (50 mL) – to remove any trace acidic impurities.

-

Water (2 x 50 mL) – to remove residual DMF.

-

Brine (50 mL) – to dry the organic phase.

-

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (rotary evaporator) at 40°C.

Step 3: Purification

-

Crude Analysis: The crude oil is typically >95% pure.

-

Flash Chromatography: If necessary, purify via silica gel chromatography using a gradient of 0% → 10% Ethyl Acetate in Hexanes.

-

Yield: Expected yield is 85–93% as a colorless to pale yellow oil.

Workflow & Quality Control

Figure 2: Operational workflow for the thioacetylation process.

Analytical Specifications

-

1H NMR (CDCl3, 400 MHz): Diagnostic signals include the acetyl methyl singlet (~2.3 ppm, 3H), the doublet for the C2-methyl (~1.2 ppm, 3H), and the multiplet for the C3-methylene protons adjacent to sulfur (~3.0–3.2 ppm). The benzylic protons appear as a singlet or AB quartet at ~5.1 ppm.

-

Enantiomeric Excess (ee): Determine via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

-

Note: Racemization is negligible under these neutral/mildly basic SN2 conditions, but verification is required for GMP compliance.

-

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Wet KSAc | Use fresh KSAc. If reaction stalls, add 0.1 eq NaI (Finkelstein catalysis) to accelerate. |

| Low Yield | Product volatility | Do not apply high vacuum (<5 mbar) for extended periods; the product is an oil but can be volatile. |

| Strong Odor | Hydrolysis to thiol | Avoid strong acids/bases during workup. Rinse glassware with dilute bleach (NaOCl) to oxidize trace thiols to sulfonates. |

| Emulsion | DMF in aqueous layer | Wash organic layer thoroughly with water (3x) to remove DMF before brine wash. |

Safety Note: While the benzyl ester reduces volatility, thioacetate salts can release thioacetic acid (vinegar/sulfur smell) upon contact with acid. All waste streams should be treated with dilute bleach (10% NaOCl) before disposal to neutralize sulfur compounds.

References

-

Sasaki, R.; Kawamoto, M.; Tanabe, Y. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors.[1] Molbank2018 , 2018, M1010.[1] [Link]

-

Organic Syntheses, Coll. Vol. 9, p. 30 (1998); Vol. 74, p. 124 (1997). (General protocols for thioacetylation). [Link]

Sources

Step-by-step alkylation methods for Benzyl (R)-3-bromo-2-methylpropanoate

Executive Summary & Scope

Benzyl (R)-3-bromo-2-methylpropanoate is a high-value chiral building block (synthon) derived from the "Roche Ester."[1] It serves as a critical intermediate in the synthesis of polyketides, peptidomimetics, and antihypertensive drugs (e.g., Captopril analogs). Its utility lies in the (R)-2-methyl stereocenter, which must be preserved during downstream derivatization.[1]

This guide details the alkylation methods where this molecule acts as the electrophile (alkylating agent). We address the three primary challenges in handling this substrate:

-

Racemization: The

-proton (C2) is acidic; strong bases can erode enantiomeric excess (ee).[1] -

Elimination: The

-bromide is prone to -

Chemomoselectivity: Preserving the benzyl ester (labile to hydrogenolysis/hydrolysis) while displacing the bromide.[1]

Mechanistic Insight & Control Strategy

To successfully utilize this chiron, one must understand the competition between Substitution (

The Stereochemical Integrity Rule

The reaction occurs at C3 (the primary carbon holding the bromide). The chiral center is at C2 .[1]

- Attack: Does not invert the chiral center. The (R)-configuration is retained.[1]

-

Racemization Risk: Occurs only if the base used deprotonates C2 (forming an enolate).

Decision Tree: Reaction Pathway

Figure 1: Mechanistic decision tree highlighting the necessity of mild bases to prevent elimination and racemization.

Detailed Experimental Protocols

Protocol A: S-Alkylation (Synthesis of Thioethers/Thioesters)

Application: Synthesis of Captopril analogs or mercapto-acyl chains.

Mechanism: High-yield

Reagents:

-

Benzyl (R)-3-bromo-2-methylpropanoate (1.0 equiv)[1]

-

Potassium Thioacetate (AcSK) (1.2 equiv) OR Thiol (R-SH) +

-

Solvent: DMF (anhydrous) or Acetone

Step-by-Step:

-

Preparation: Charge a flame-dried flask with Potassium Thioacetate (1.2 equiv).

-

Solvation: Add anhydrous DMF (5 mL per mmol substrate). Cool to 0°C.[1][2]

-

Note: DMF accelerates

rates significantly compared to THF.[1]

-

-

Addition: Add Benzyl (R)-3-bromo-2-methylpropanoate dropwise.

-

Why: Controlling the concentration of the electrophile minimizes localized heating.[1]

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2-4 hours.

-

Monitoring: TLC (Hexane/EtOAc) should show disappearance of the bromide (

) and appearance of the thioester.

-

-

Workup: Dilute with

or EtOAc.[1] Wash with water ( -

Purification: Flash chromatography.

Critical Check: Avoid using sodium methoxide (NaOMe) to generate thiolates in situ, as it will transesterify the benzyl ester to a methyl ester.

Protocol B: N-Alkylation (Secondary Amine Synthesis)

Application: Peptidomimetics and

Reagents:

-

Benzyl (R)-3-bromo-2-methylpropanoate (1.0 equiv)[1]

-

Primary Amine (

) (3.0 - 5.0 equiv) OR [1] -

Amine (1.1 equiv) + DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (

)[3]

Step-by-Step:

-

Stoichiometry Control:

-

Method 1 (Cheap Amine): Use 5 equivalents of the amine.[1] The excess acts as the base and statistically prevents over-alkylation (formation of tertiary amine).

-

Method 2 (Precious Amine): Dissolve amine (1.0 equiv) and DIPEA (1.5 equiv) in

.

-

-

Temperature Management: Heat to 40-50°C.

-

Time: Monitor closely (LC-MS). Reaction typically takes 6-12 hours.[1]

-

Quench: Evaporate solvent. Partition between EtOAc and sat.

. -

Purification: Amine products are polar.[1] Use DCM/MeOH gradients.

Alternative Route (The "Delépine" or Azide Route):

If mono-alkylation is difficult, displace bromide with Sodium Azide (

Protocol C: C-Alkylation (Malonate Displacement)

Application: Carbon chain extension. Risk:[1] High risk of racemization due to basic conditions.[1]

Reagents:

-

Dimethyl malonate (1.2 equiv)

-

Base: Sodium Hydride (NaH) (1.1 equiv)

-

Solvent: THF/DMF (10:1 mixture)

Step-by-Step:

-

Enolate Formation: Suspend NaH in THF at 0°C. Add Dimethyl malonate dropwise. Stir 30 min until

evolution ceases. -

Alkylation: Add Benzyl (R)-3-bromo-2-methylpropanoate solution (in THF) slowly at 0°C.

-

Temperature: Allow to warm to RT. Do not heat.

-

Workup: Quench with saturated

. Extract with EtOAc.[1]

Data Summary & Troubleshooting

Solvent & Base Compatibility Table

| Component | Recommended | Caution | Forbidden | Reason for "Forbidden" |

| Solvent | DMF, MeCN, Acetone | THF (Slow rate) | Water, Alcohols | Hydrolysis of ester; Solvolysis of bromide |

| Base | TEA (Triethylamine) | NaH (Excess), LDA, NaOMe | NaH/LDA causes racemization; NaOMe causes transesterification | |

| Nucleophile | Thiols, Azides, Sec.[1] Amines | Primary Amines | Grignard Reagents | Grignards attack the ester carbonyl |

Analytical Validation (QC)

-

1H NMR (CDCl3):

-

The Methyl doublet at C2 (

ppm, -

Racemization Check: If the product racemizes, the chemical environment often shifts slightly.[1][4][5] In the presence of a chiral shift reagent (e.g., Eu(hfc)3), a racemic mixture will split the methyl doublet into two pairs of doublets.

-

-

Chiral HPLC:

References

-

Sigma-Aldrich. Benzyl 2-bromo-2-methylpropanoate Product Sheet. CAS 75107-16-3.[1][6] Link

-

Pliego, J. R., et al. (2024).[1] "Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity." Journal of Molecular Modeling. Link

-

Hamada, Y., et al. (1992).[1] "Efficient synthesis of optically active

-substituted glutamate analogs." Journal of Organic Chemistry. (Describes Roche ester derivative handling). Link -

Townsend, C. A., et al. (2018).[1][7] "Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster."[1] Molbank.[1] (Specific protocol for S-alkylation of benzyl lactate derivatives). Link

-

Master Organic Chemistry. "Alkylation of Amines: Problems and Solutions." (Mechanistic grounding for Protocol B). Link

-

BenchChem. "Synthesis of (3-Bromo-2-methylpropyl)benzene and derivatives." (General alkylation parameters). LinkNote: Generalized reference for bromo-alkyl systems.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. youtube.com [youtube.com]

- 5. Racemization - Wikipedia [en.wikipedia.org]

- 6. BENZYL 2-BROMO-2-METHYLPROPANOATE | 75107-16-3 [sigmaaldrich.com]

- 7. Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors | MDPI [mdpi.com]

Synthesis of Chiral Pharmaceutical Intermediates from Benzyl (R)-3-bromo-2-methylpropanoate: Application Notes and Protocols

Introduction: The Strategic Value of Benzyl (R)-3-bromo-2-methylpropanoate in Chiral Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1] Chiral building blocks—molecular fragments with defined stereochemistry—are therefore indispensable tools for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[2][3][4]

Benzyl (R)-3-bromo-2-methylpropanoate is a versatile chiral building block that offers significant strategic advantages in the synthesis of high-value pharmaceutical intermediates. Its structure incorporates three key features:

-

A Prochiral Center at C2: The methyl-substituted stereocenter dictates the chirality of subsequent products.

-

A Reactive Primary Bromide: The bromo group at C3 serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

-

A Benzyl Ester Protecting Group: The benzyl ester protects the carboxylic acid functionality and can be readily removed under mild conditions, typically via hydrogenolysis, which is a clean and efficient deprotection strategy.

This guide provides detailed application notes and protocols for the stereoselective synthesis of two important classes of pharmaceutical intermediates from Benzyl (R)-3-bromo-2-methylpropanoate: the key side chain for the ACE inhibitor Captopril and a precursor for β-amino acids.

Application 1: Stereoselective Synthesis of the Captopril Side Chain Precursor

Background and Rationale:

Captopril was the first-in-class angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension and congestive heart failure.[3] A key component of its structure is the (S)-3-mercapto-2-methylpropanoic acid side chain. The stereochemistry at the C2 position is crucial for its potent inhibitory activity. Benzyl (R)-3-bromo-2-methylpropanoate is an ideal starting material for the synthesis of this side chain, as the stereocenter is already correctly established.

The synthetic strategy involves a classic SN2 reaction, where a sulfur nucleophile displaces the bromide. This reaction proceeds with inversion of configuration at the carbon atom being attacked if it were chiral; however, in this case, the substitution occurs at the achiral C3 position, thus preserving the stereochemistry at the adjacent C2 center. Potassium thioacetate is an excellent choice of nucleophile as it is a stable, solid reagent that introduces a protected thiol group, preventing the premature formation of disulfides.

Workflow for Captopril Side Chain Precursor Synthesis

Caption: Synthetic workflow for the Captopril side chain.

Experimental Protocol: Synthesis of Benzyl (R)-3-(acetylthio)-2-methylpropanoate

This protocol details the nucleophilic substitution reaction to introduce the protected thiol functionality.

Materials and Equipment:

-

Benzyl (R)-3-bromo-2-methylpropanoate

-

Potassium thioacetate (KSAc)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with magnetic stirrer

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Benzyl (R)-3-bromo-2-methylpropanoate (1.0 eq) in anhydrous DMF.

-

Addition of Nucleophile: To the stirred solution, add potassium thioacetate (1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude Benzyl (R)-3-(acetylthio)-2-methylpropanoate by flash column chromatography on silica gel.

| Parameter | Value/Condition | Rationale |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |

| Stoichiometry | 1.2 eq of KSAc | A slight excess of the nucleophile ensures complete consumption of the starting material. |

| Work-up | Aqueous wash | To remove DMF and inorganic salts. |

Application 2: Synthesis of a Chiral β-Amino Acid Precursor via Gabriel Synthesis

Background and Rationale:

β-Amino acids are crucial components of various biologically active molecules, including peptides with enhanced metabolic stability and certain pharmaceuticals.[5][6] The Gabriel synthesis is a robust and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[7]

Benzyl (R)-3-bromo-2-methylpropanoate is an excellent substrate for the Gabriel synthesis due to its primary bromide. The reaction proceeds via nucleophilic substitution of the bromide by the phthalimide anion. The bulky phthalimide group ensures that only mono-alkylation occurs. Subsequent hydrazinolysis cleaves the phthalimide group, liberating the desired primary amine while forming a stable phthalhydrazide byproduct. The stereocenter at C2 remains unaffected throughout this sequence.

Workflow for β-Amino Acid Precursor Synthesis

Caption: Synthetic workflow for a β-amino acid precursor.

Experimental Protocol: Synthesis of Benzyl (R)-3-amino-2-methylpropanoate

This protocol is a two-step process involving the Gabriel alkylation followed by hydrazinolysis.

Step 1: Synthesis of Benzyl (R)-2-methyl-3-(1,3-dioxoisoindolin-2-yl)propanoate

Materials and Equipment:

-

Benzyl (R)-3-bromo-2-methylpropanoate

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Standard heating and stirring equipment (heating mantle, magnetic stirrer)

Procedure:

-

Reaction Setup: Combine Benzyl (R)-3-bromo-2-methylpropanoate (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF in a round-bottom flask.

-

Reaction: Heat the mixture with stirring to 80-90 °C. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry to yield the N-alkylated phthalimide intermediate.

Step 2: Synthesis of Benzyl (R)-3-amino-2-methylpropanoate

Materials and Equipment:

-

Benzyl (R)-2-methyl-3-(1,3-dioxoisoindolin-2-yl)propanoate (from Step 1)

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane

Procedure:

-

Reaction Setup: Suspend the N-alkylated phthalimide from Step 1 in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Hydrazinolysis: Add hydrazine hydrate (2.0 eq) to the suspension and heat the mixture to reflux. A thick precipitate of phthalhydrazide will form.

-

Work-up: After cooling, acidify the mixture with concentrated HCl. Filter off the phthalhydrazide precipitate.

-

Isolation: Neutralize the filtrate with a base (e.g., NaOH solution) and extract the product into dichloromethane.

-

Purification: Dry the organic extract, concentrate it, and purify the resulting crude amine by an appropriate method (e.g., distillation or chromatography) to obtain Benzyl (R)-3-amino-2-methylpropanoate.

| Parameter | Value/Condition | Rationale |

| Alkylation Solvent | Anhydrous DMF | A polar aprotic solvent ideal for SN2 reactions. |

| Alkylation Temp. | 80-90 °C | Provides sufficient energy to overcome the activation barrier for the substitution. |

| Cleavage Reagent | Hydrazine Hydrate | A common and effective reagent for cleaving the phthalimide group.[7] |

| Cleavage Solvent | Ethanol | A suitable solvent for the hydrazinolysis reaction that allows for easy precipitation of the byproduct. |

Conclusion

Benzyl (R)-3-bromo-2-methylpropanoate is a highly valuable and versatile chiral building block for the synthesis of important pharmaceutical intermediates. The protocols detailed in this guide for the synthesis of a Captopril side chain precursor and a β-amino acid precursor highlight its utility in stereocontrolled transformations. The predictable reactivity of the primary bromide via SN2 mechanisms, coupled with the stability of the stereocenter and the ease of benzyl ester deprotection, makes it an excellent choice for researchers and scientists in drug development. These applications demonstrate the power of using well-defined chiral synthons to streamline the construction of complex, enantiomerically pure drug molecules.

References

- Chirumamilla, R. R., Marchant, R., & Nigam, P. S. (2001). Captopril and its synthesis from chiral intermediates. Journal of Chemical Technology & Biotechnology, 76(2), 123-127.

- Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604.

- Patel, R. N. (2006). Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. Current Organic Chemistry, 10(11), 1289-1321.

-

Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

- Singh, R. P., & Singh, P. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1).

-

Chiroblock GmbH. Beta2-Amino Acids: Synthesis Approaches & Compounds. [Link]

-

Wikipedia. Gabriel synthesis. [Link]

- Sahoo, H. P. (2015). Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. World Journal of Pharmaceutical Research, 4(9), 656-667.

- Sasaki, R., Kawamoto, M., & Tanabe, Y. (2018). Benzyl (R)-2-(Acetylthio)Propanoate: A Promising Sulfur Isoster of (R)-Lactic Acid and Ester Precursors. Molbank, 2018(3), M1010.

-

Filo. (2025, October 20). Consider the following nucleophilic substitution reaction: RBr + OH⁻/H₂O. [Link]

Sources

- 1. Consider the following nucleophilic substitution reaction: RBr + OH⁻/H₂O.. [askfilo.com]

- 2. vapourtec.com [vapourtec.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. atamankimya.com [atamankimya.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Improving enantiomeric excess (ee) in Benzyl (R)-3-bromo-2-methylpropanoate synthesis

Technical Support Center: Optimization of Benzyl (R)-3-bromo-2-methylpropanoate

Ticket ID: #EE-OPT-882 Subject: Improving Enantiomeric Excess (ee) & Process Stability Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

The synthesis of Benzyl (R)-3-bromo-2-methylpropanoate presents a classic challenge in asymmetric synthesis: preserving the integrity of a fragile

The primary failure mode is racemization via enolization . The C2 proton is acidified by the adjacent carbonyl group. Under basic conditions (thermodynamic control) or high-temperature acidic conditions, the chiral center planarizes into an achiral enolate/enol intermediate.

This guide outlines a Self-Validating Protocol designed to decouple the esterification and bromination steps from harsh conditions, ensuring ee retention >98%.

Module 1: The Validated Workflow

The following workflow prioritizes ee retention by utilizing neutral transesterification and non-acidic bromination.

Figure 1: Optimized synthetic workflow distinguishing between high-precision enzymatic routes and scalable chemical routes.

Module 2: Detailed Protocols & Causality

Protocol A: The Transesterification (The Critical Step)

Why this fails: Standard base-catalyzed transesterification (e.g., Benzyl alcohol + NaH) generates strong alkoxides that instantly deprotonate the

Recommended Method: Titanate-Mediated Transesterification This method uses Titanium(IV) isopropoxide, a mild Lewis acid that activates the carbonyl without generating free protons or strong bases.

-

Reagents:

-

Roche Ester (1.0 equiv)

-

Benzyl Alcohol (3.0 equiv) - Acts as solvent and reactant.

-

Ti(OiPr)4 (0.05 - 0.1 equiv)

-

-

Procedure:

-

Mix reagents in a dry flask under inert atmosphere (N2/Ar).

-

Heat to 85–90°C.

-

Self-Validating Step: Apply mild vacuum (approx. 200-300 mbar) to continuously remove the generated methanol. The reaction is driven by equilibrium displacement.

-

Endpoint: Monitor by TLC/GC. Reaction typically completes in 4-6 hours.

-

-

Workup:

-

Cool to room temp. Quench with 1N HCl (aq) to hydrolyze the titanate.

-

Extract with EtOAc.

-

Purification: Remove excess benzyl alcohol via vacuum distillation (high bp) or column chromatography.

-

Protocol B: The Bromination (Appel Reaction)

Why this fails: Using PBr3 generates HBr as a byproduct. HBr is a strong acid that can racemize the ester. The Appel reaction (PPh3/CBr4) is essentially neutral.[1][2]

-

Reagents:

-

Benzyl (R)-3-hydroxy-2-methylpropionate (1.0 equiv)

-

CBr4 (1.2 equiv)

-

PPh3 (1.2 equiv)

-

DCM (Anhydrous)

-

-

Procedure:

-

Dissolve alcohol and CBr4 in DCM. Cool to -5°C to 0°C .

-

Add PPh3 slowly (portion-wise) to maintain low temperature.

-

Mechanism:[1][2][3][4][5] The reaction proceeds via an alkoxyphosphonium salt intermediate.[1][6] The bromide attack is SN2.[1][5] Since the attack is at C3 (primary), it does not invert the chiral center at C2, but the mild conditions preserve C2 configuration.

-

-

Workup:

-

Precipitate Ph3P=O by adding cold hexanes/ether. Filter.

-

Concentrate filtrate.

-

Module 3: Troubleshooting Guide

| Symptom | Probable Cause | Diagnostic / Solution |

| Low ee (<80%) | Base-Catalyzed Enolization | Check: Did you use NaH, NaOMe, or K2CO3? Fix: Switch to Titanate (Ti(OiPr)4) or Enzymatic (CAL-B) transesterification. Avoid all alkoxide bases. |

| Low ee (<90%) | Thermal Racemization | Check: Did you distill the final product at >120°C? Fix: The bromo-ester is thermally sensitive. Use Kugelrohr distillation at high vacuum (<0.1 mmHg) or rely on column chromatography. |

| Low Yield | Lactone Formation | Check: Did you see a new spot with lower Rf? Fix: If the benzyl group is lost, the molecule can cyclize to form |

| Yellow Product | Residual Bromine/Phosphine | Check: Purity of reagents. Fix: Wash organic layer with 10% Na2S2O3 (thiosulfate) to remove free bromine. Filter through a silica plug to remove residual phosphines. |

Module 4: The Mechanism of Failure (Visualization)

Understanding how the ee is lost is crucial for prevention.

Figure 2: The enolization pathway. The C2 proton is acidic (pKa ~25). Once removed, the geometry becomes planar, destroying the stereochemical information.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use PBr3 instead of the Appel reaction to save cost?

-

A: It is risky. PBr3 produces HBr as a byproduct. If you must use PBr3, you must include a non-nucleophilic base scavenger like 2,6-Lutidine or Pyridine to neutralize the acid immediately. However, pyridine itself can sometimes act as a nucleophile. The Appel reaction is significantly safer for high-value chiral intermediates.

Q2: Why not brominate the Roche ester first, then benzylate?

-

A: You can, but the methyl bromoester is more volatile and potentially less stable than the benzyl bromoester. Furthermore, transesterifying a bromo-ester is dangerous because the bromide is a good leaving group; the nucleophile (benzyl alcohol) might attack C3 (displacing Br) instead of the carbonyl, causing side reactions.

Q3: Is the enzymatic route scalable?

-

A: Yes, for kilogram scales. Immobilized Lipase B from Candida antarctica (CAL-B, e.g., Novozym 435) is highly effective for transesterification. It operates at 40-50°C and is completely neutral, offering the highest possible ee protection.

References

-

Appel Reaction Mechanism & Scope

- Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.

- Context: Foundational text for the neutral halogen

-

Titanate-Mediated Transesterification

- Seebach, D., et al. (1982). "Titanate-Mediated Transesterification of Functionalized Esters." Synthesis.

- Context: Supports Protocol A (Route B) as a neutral, non-racemizing method for sensitive esters.

-

Enzymatic Resolution & Transesterification

- Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Chiral Precursors." Tetrahedron.

- Context: Validates the use of CAL-B for high-fidelity chiral ester modific

-

Prevention of Racemization in Alpha-Methyl Esters

- Organic Process Research & Development (OPRD). "Practical Synthesis of Chiral Building Blocks."

- Context: General industry best practices for handling Roche ester deriv

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of Benzyl (R)-3-bromo-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. Benzyl (R)-3-bromo-2-methylpropanoate, a valuable chiral building block, presents a compelling case for the application of high-resolution proton nuclear magnetic resonance (1H NMR) spectroscopy. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the 1H NMR spectrum of this compound. Beyond a mere interpretation of peaks, we will delve into the causal factors governing the spectral features and offer a comparative perspective on alternative analytical techniques, providing the necessary context for informed methodological selection.

The Significance of Stereochemistry: Why (R)-3-bromo-2-methylpropanoate Matters

The spatial arrangement of atoms in a molecule, its stereochemistry, can have profound effects on its biological activity. For chiral molecules like Benzyl (R)-3-bromo-2-methylpropanoate, one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even toxic. Consequently, the ability to confirm the absolute configuration and assess the enantiomeric purity of such intermediates is a critical aspect of drug discovery and manufacturing. 1H NMR spectroscopy, a powerful and readily accessible analytical tool, serves as a first line of defense in verifying the structural integrity of these vital compounds.

Deconstructing the 1H NMR Spectrum: A Predicted Analysis

Below is a systematic breakdown of the predicted chemical shifts, multiplicities, and coupling constants for the key protons in the molecule.

Molecular Structure and Proton Labeling

To facilitate the discussion, the protons in Benzyl (R)-3-bromo-2-methylpropanoate are labeled as follows:

Caption: Labeled protons in Benzyl (R)-3-bromo-2-methylpropanoate.

Predicted 1H NMR Spectral Data

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| Ha (CH2Br) | 3.5 - 3.7 | Doublet of Doublets (dd) | Jab ≈ 6-8 Hz, Jgem ≈ 10-12 Hz | These diastereotopic protons are adjacent to the chiral center and a bromine atom. The electronegativity of bromine deshields them, shifting them downfield.[1][2][3] They are split by the methine proton (Hb) and also exhibit geminal coupling to each other. |

| Hb (CH) | 2.8 - 3.0 | Multiplet (m) | Jab ≈ 6-8 Hz, Jbc ≈ 7 Hz | This methine proton is situated between the chiral methyl group and the brominated carbon. It is coupled to the two Ha protons and the three Hc protons, resulting in a complex multiplet. Its position is influenced by the adjacent carbonyl group.[4][5] |

| Hc (CH3) | 1.2 - 1.4 | Doublet (d) | Jbc ≈ 7 Hz | This methyl group is attached to the chiral center and is split by the adjacent methine proton (Hb) into a doublet. Its chemical shift is in the typical alkyl region.[6] |

| Hd (OCH2) | 5.1 - 5.3 | Singlet (s) | N/A | The two protons of the benzylic methylene group are chemically equivalent in a non-chiral environment. Due to the presence of the chiral center in the molecule, they are diastereotopic and could theoretically appear as a pair of doublets (an AB quartet). However, often in practice, if the chiral center is sufficiently remote, the difference in their chemical shifts is negligible, and they appear as a singlet.[7] The strong deshielding effect of the adjacent oxygen and the phenyl ring places this signal significantly downfield. |